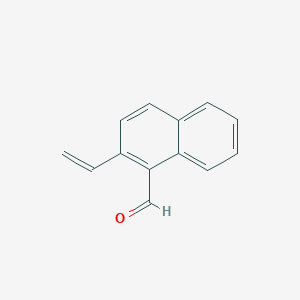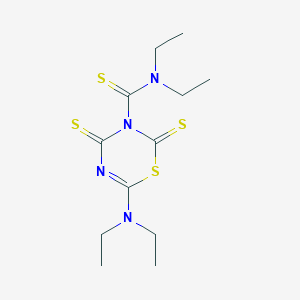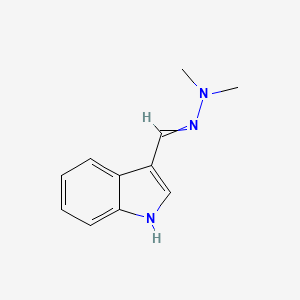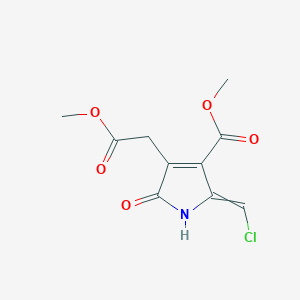
2-Vinyl-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Vinyl-1-naphthaldehyde is an organic compound with the molecular formula C12H10O It is a derivative of naphthalene, featuring a vinyl group at the second position and an aldehyde group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Vinyl-1-naphthaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-vinylnaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-acetyl-1-naphthalene followed by oxidation to introduce the aldehyde group. This method allows for large-scale production with relatively high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Vinyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic addition reactions, such as hydroboration-oxidation to form alcohols or halogenation to introduce halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Borane-tetrahydrofuran complex for hydroboration followed by hydrogen peroxide for oxidation.
Major Products
Oxidation: 2-Vinyl-1-naphthoic acid.
Reduction: 2-Vinyl-1-naphthyl alcohol.
Substitution: 2-Hydroxy-1-naphthaldehyde (via hydroboration-oxidation).
Wissenschaftliche Forschungsanwendungen
2-Vinyl-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Vinyl-1-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization or addition reactions, leading to the formation of new compounds with distinct properties. These interactions can affect cellular pathways and processes, making this compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthaldehyde: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
1-Vinyl-2-naphthaldehyde: The position of the vinyl and aldehyde groups is reversed, leading to different reactivity and applications.
2-Vinyl-1-naphthoic acid: An oxidized form of 2-Vinyl-1-naphthaldehyde with a carboxylic acid group instead of an aldehyde.
Uniqueness
This compound is unique due to the presence of both a vinyl group and an aldehyde group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science.
Eigenschaften
Molekularformel |
C13H10O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-ethenylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2 |
InChI-Schlüssel |
QAMVRQIZKGCYOX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)





![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)


